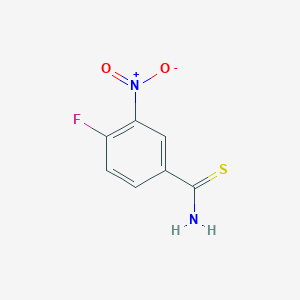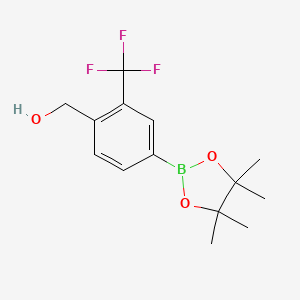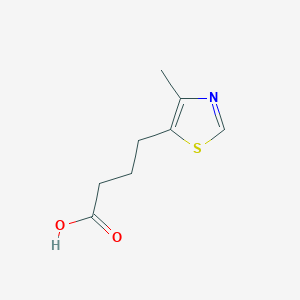
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is a compound that belongs to the class of azetidine derivatives Azetidines are four-membered saturated heterocycles containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the azetidine ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
科学研究应用
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activity and ability to interact with various molecular targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as conductivity and fluorescence.
作用机制
The mechanism of action of N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride involves its interaction with specific molecular targets. The azetidine ring and the 5-fluoro-2-methoxyaniline moiety contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
Uniqueness
N-(1-(Azetidin-3-yl)ethyl)-5-fluoro-2-methoxyaniline dihydrochloride is unique due to the presence of both the azetidine ring and the 5-fluoro-2-methoxyaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H19Cl2FN2O |
|---|---|
分子量 |
297.19 g/mol |
IUPAC 名称 |
N-[1-(azetidin-3-yl)ethyl]-5-fluoro-2-methoxyaniline;dihydrochloride |
InChI |
InChI=1S/C12H17FN2O.2ClH/c1-8(9-6-14-7-9)15-11-5-10(13)3-4-12(11)16-2;;/h3-5,8-9,14-15H,6-7H2,1-2H3;2*1H |
InChI 键 |
OMBBTOSEDVBIJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)NC2=C(C=CC(=C2)F)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


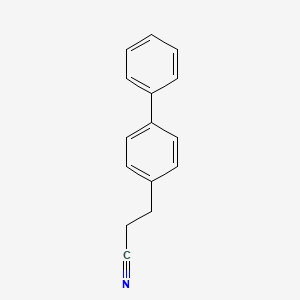
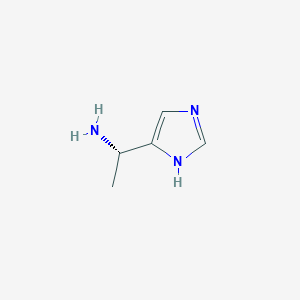
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
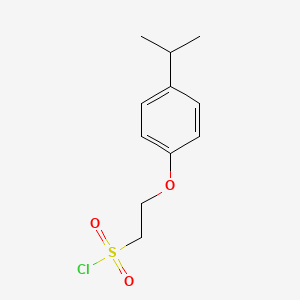
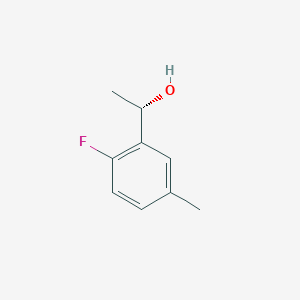
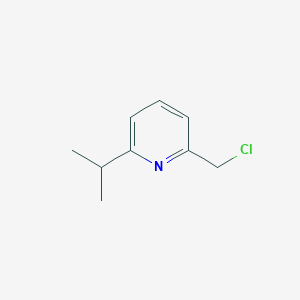
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

